3-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-N-(1H-indol-6-yl)propanamide 3-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-N-(1H-indol-6-yl)propanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14776284
InChI: InChI=1S/C17H16N6O2/c1-10-13(16(25)23-17(21-10)19-9-20-23)4-5-15(24)22-12-3-2-11-6-7-18-14(11)8-12/h2-3,6-9,18H,4-5H2,1H3,(H,22,24)(H,19,20,21)
SMILES:
Molecular Formula: C17H16N6O2
Molecular Weight: 336.3 g/mol

3-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-N-(1H-indol-6-yl)propanamide

CAS No.:

Cat. No.: VC14776284

Molecular Formula: C17H16N6O2

Molecular Weight: 336.3 g/mol

* For research use only. Not for human or veterinary use.

3-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-N-(1H-indol-6-yl)propanamide -

Specification

Molecular Formula C17H16N6O2
Molecular Weight 336.3 g/mol
IUPAC Name N-(1H-indol-6-yl)-3-(5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanamide
Standard InChI InChI=1S/C17H16N6O2/c1-10-13(16(25)23-17(21-10)19-9-20-23)4-5-15(24)22-12-3-2-11-6-7-18-14(11)8-12/h2-3,6-9,18H,4-5H2,1H3,(H,22,24)(H,19,20,21)
Standard InChI Key JHZYRCVUJDBZLN-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=O)N2C(=N1)N=CN2)CCC(=O)NC3=CC4=C(C=C3)C=CN4

Introduction

The compound 3-(7-hydroxy-5-methyl triazolo[1,5-a]pyrimidin-6-yl)-N-(1H-indol-6-yl)propanamide is a complex organic molecule that combines a triazolopyrimidine core with an indole moiety through a propanamide linker. This compound is of interest due to its potential biological activities, which can be inferred from the properties of its constituent parts.

Synthesis and Preparation

The synthesis of 3-(7-hydroxy-5-methyl triazolo[1,5-a]pyrimidin-6-yl)-N-(1H-indol-6-yl)propanamide would typically involve several steps:

  • Preparation of the Triazolopyrimidine Core: This involves synthesizing the 7-hydroxy-5-methyl triazolo[1,5-a]pyrimidine, which can be achieved through various organic synthesis methods involving the formation of the triazole and pyrimidine rings .

  • Activation of the Triazolopyrimidine Core: The 6-position of the triazolopyrimidine needs to be activated for coupling. This might involve converting it into a suitable leaving group or using a metal-catalyzed cross-coupling reaction.

  • Coupling with the Indole Moiety: The activated triazolopyrimidine is then coupled with the 1H-indol-6-yl moiety, possibly through a nucleophilic substitution or a metal-catalyzed reaction.

  • Formation of the Propanamide Linker: The final step involves attaching the propanamide linker to the indole and triazolopyrimidine components. This could be achieved through a condensation reaction between an amine and a carboxylic acid derivative.

Biological Activity

While specific biological activity data for 3-(7-hydroxy-5-methyl triazolo[1,5-a]pyrimidin-6-yl)-N-(1H-indol-6-yl)propanamide is not available from the search results, compounds with similar structures have shown potential in various biological assays:

  • Anticancer Activity: Compounds with triazole and pyrimidine cores have been explored for their anticancer properties, often displaying significant growth inhibition against cancer cell lines .

  • Antiviral and Antifungal Activities: Indole and triazole derivatives have been studied for their antiviral and antifungal activities, showing promising results in some cases .

Data Tables

Given the lack of specific data on 3-(7-hydroxy-5-methyl triazolo[1,5-a]pyrimidin-6-yl)-N-(1H-indol-6-yl)propanamide, we can only provide general information on its components:

ComponentMolecular FormulaMolecular Weight (g/mol)
7-Hydroxy-5-methyl triazolo[1,5-a]pyrimidineC₆H₆N₄O150.14
1H-Indol-6-ylC₉H₇N131.16
Propanamide LinkerC₃H₅NO71.08

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